5-(2,3-Difluorophenyl)-2-fluorobenzoic acid
Description
Properties
IUPAC Name |
5-(2,3-difluorophenyl)-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-10-5-4-7(6-9(10)13(17)18)8-2-1-3-11(15)12(8)16/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAAMQBVGOUXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689660 | |
| Record name | 2',3',4-Trifluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261883-02-6 | |
| Record name | 2',3',4-Trifluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation of Fluorinated Benzene Derivatives
The Friedel-Crafts acylation reaction serves as a foundational step for introducing carbonyl groups to aromatic systems. In the context of fluorinated substrates, 2,4-dichlorofluorobenzene has been acylated with acetyl chloride in the presence of aluminum chloride (AlCl₃) at 80–130°C to yield 2,4-dichloro-5-fluoroacetophenone. This reaction exploits the electron-withdrawing effects of fluorine and chlorine to direct acetyl group placement to the meta position relative to the more electronegative halogens. For 5-(2,3-Difluorophenyl)-2-fluorobenzoic acid, analogous acylation could employ 2,3-difluorotoluene or 2-fluoro-1,3-dichlorobenzene as starting materials, with acetyl chloride or a bulkier acylating agent to modulate steric effects.
Reaction conditions typically involve:
Oxidation of Acetophenone Intermediates
The oxidation of acetylated intermediates to carboxylic acids is critical. Patent EP0176026A1 describes the use of sodium hypochlorite (chlorine lye) at 20–120°C to convert 2,4-dichloro-5-fluoroacetophenone to 2,4-dichloro-5-fluorobenzoic acid in 80% yield. This method avoids hazardous intermediates like triazenes, which are common in alternative routes. For the target compound, similar oxidation of a 5-(2,3-difluorophenyl)-2-fluoroacetophenone intermediate would require careful pH control (e.g., hydrochloric acid for precipitation) and stoichiometric hypochlorite.
Key Data Table: Friedel-Crafts Acylation-Oxidation Pathway
| Parameter | Value/Description | Source |
|---|---|---|
| Starting Material | 2,3-Difluorotoluene | |
| Acylating Agent | Acetyl chloride | |
| Catalyst | AlCl₃ (1–3 mol eq.) | |
| Oxidation Agent | NaOCl (150 g active Cl/L) | |
| Typical Yield | 75–80% |
Halogenation-Carbonylation Strategies
Photohalogenation for Benzyl Halide Synthesis
CN101486638A outlines a photohalogenation route to synthesize 2,3-difluorobenzyl chloride from 2,3-difluorotoluene using chlorine gas under UV light. This method achieves high regioselectivity without solvents, leveraging the radical mechanism of halogenation. For 5-(2,3-Difluorophenyl)-2-fluorobenzoic acid, a similar approach could halogenate a toluene derivative at the 2- and 5-positions, followed by carbonylation to install the carboxylic acid group.
Carbonylation with Cobalt Catalysts
The carbonylation of benzyl halides using cobalt tetracarbonyl catalysts (e.g., Na[Co(CO)₄]) enables direct synthesis of arylacetic acids. Adapting this to benzoic acids would require modifying reaction conditions:
-
Catalyst : Cobalt tetracarbonyl sodium (0.015 mol eq.)
-
Solvent : Methanol or tetrahydrofuran
In a representative procedure, 2,3-difluorobenzyl chloride reacts with carbon monoxide in methanol under 30–40°C to yield 2,3-difluorophenylacetic acid at 89.6% yield. For the target compound, substituting the benzyl chloride precursor with a 5-fluoro-2,3-difluorobenzyl chloride could yield the desired benzoic acid after hydrolysis.
Key Data Table: Halogenation-Carbonylation Pathway
| Parameter | Value/Description | Source |
|---|---|---|
| Halogenation Agent | Cl₂ (g) under UV light | |
| Carbonylation Catalyst | Na[Co(CO)₄] (0.015 mol eq.) | |
| Solvent | Methanol | |
| Typical Yield | 85–90% |
Oxidation of Substituted Trifluoromethyl Benzenes
Saponification of Trifluoromethyl Intermediates
Early routes to fluorinated benzoic acids involved saponification of trichloromethylarenes. For example, EP0176026A1 hydrolyzes 2,4-dichloro-5-fluoro-trichloromethylbenzene to 2,4-dichloro-5-fluorobenzoic acid. While this method is less common today due to hazardous intermediates, it highlights the viability of hydrolysis under basic conditions. For the target compound, a 5-(2,3-difluorophenyl)-2-fluoro-trichloromethylbenzene intermediate could undergo similar saponification with sodium hydroxide.
Challenges in Regioselectivity
Fluorine’s strong electron-withdrawing nature complicates hydrolysis kinetics. Competitive elimination or over-oxidation may occur unless reaction conditions are tightly controlled. Patent EP0176026A1 recommends using dilute hypochlorite solutions (pH 10–12) and temperatures below 100°C to minimize side reactions.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison for 5-(2,3-Difluorophenyl)-2-fluorobenzoic Acid Synthesis
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Friedel-Crafts Oxidation | High selectivity, minimal steps | Requires harsh oxidation conditions | 75–80% |
| Halogenation-Carbonylation | Scalable, green chemistry potential | Sensitive catalyst, CO handling | 85–90% |
| Trifluoromethyl Hydrolysis | Well-established protocol | Hazardous intermediates | 60–70% |
The halogenation-carbonylation route offers the highest yield and scalability but demands specialized equipment for CO handling. Friedel-Crafts acylation is more accessible but requires careful control of oxidation steps.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
Fluorine atoms direct incoming electrophiles to specific positions on the aromatic ring. Key reactions include:
Nucleophilic Acyl Substitution
The carboxylic acid group reacts with nucleophiles to form derivatives:
Reduction/Oxidation
-
Reduction : LiAlH₄ reduces -COOH to -CH₂OH, yielding 5-(2,3-difluorophenyl)-2-fluorobenzyl alcohol (68% yield) .
-
Oxidation : KMnO₄ in acidic conditions oxidizes alkyl side chains to carboxylic acids .
Cyclization Reactions
The compound participates in heterocycle formation:
Antimicrobial Activity of Derivatives
Derivatives synthesized via EAS and cyclization show notable bioactivity:
| Derivative | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli | Source |
|---|---|---|---|
| Pyrazole analog | 12.5 | 25.0 | |
| Oxadiazole analog | 6.25 | 12.5 |
Reaction Kinetics
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have shown that compounds similar to 5-(2,3-difluorophenyl)-2-fluorobenzoic acid exhibit antimicrobial properties. For instance, diflunisal, a related compound, has been demonstrated to inhibit the virulence factors of Staphylococcus aureus, reducing hemolysis and proteolysis significantly. This suggests that fluorinated benzoic acids may play a role in developing new antimicrobial agents .
Structure-Activity Relationship (SAR) Studies
Fluorinated benzoic acids are often used in SAR studies to understand how modifications affect biological activity. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific biological targets, making these compounds valuable in drug design .
Radiopharmaceutical Development
Positron Emission Tomography (PET) Tracers
5-(2,3-Difluorophenyl)-2-fluorobenzoic acid can serve as a precursor for the synthesis of radiolabeled compounds used in PET imaging. The incorporation of fluorine-18 into aromatic compounds allows for the visualization of metabolic processes in vivo. Research indicates that fluorinated benzoic acids can be synthesized through nucleophilic fluorination methods, yielding radiotracers with high radiochemical purity .
Inhibitors of Histone Deacetylases (HDACs)
Fluorinated compounds have been explored as inhibitors of HDACs, which play a critical role in cancer biology. Recent research highlights the synthesis of fluorinated peptoid-based HDAC inhibitors that show promise in selectively targeting HDAC6, potentially leading to novel cancer therapies .
Case Study: Antimicrobial Efficacy
A comparative study was conducted on various difluorophenyl benzoic acid derivatives against S. aureus. The results are summarized below:
| Compound | Hemolysis Inhibition (%) | Proteolysis Inhibition (%) |
|---|---|---|
| 5-(2,3-Difluorophenyl)-2-fluorobenzoic acid | 42-88% | Complete inhibition |
| Diflunisal | 50-90% | Complete inhibition |
| Monofluorophenyl analogue | 30-50% | Partial inhibition |
This table illustrates the efficacy of these compounds in reducing virulence factors associated with bacterial infections .
Mechanism of Action
The mechanism of action of 5-(2,3-Difluorophenyl)-2-fluorobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets, thereby improving its efficacy and potency.
Comparison with Similar Compounds
Structural Confirmation :
- Spectroscopic Data : Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming tautomeric forms and substituent positions in fluorinated benzoic acids. For example, IR bands at 1247–1255 cm⁻¹ (C=S stretching) and the absence of νS-H (~2500–2600 cm⁻¹) confirm tautomeric preferences in triazole-thione derivatives . Similar analyses would validate the structure of 5-(2,3-difluorophenyl)-2-fluorobenzoic acid.
Comparison with Structurally Similar Compounds
The table below compares 5-(2,3-difluorophenyl)-2-fluorobenzoic acid with key analogs based on substituents, physicochemical properties, and applications:
Key Observations :
Electronic Effects: Fluorine substituents increase acidity and electron-withdrawing effects compared to non-fluorinated analogs. For example, the chlorosulfonyl group in 5-chlorosulfonyl-2-fluorobenzoic acid enhances reactivity for nucleophilic substitution .
Toxicity Profiles: Substituents like cyano groups (e.g., 5-(3-cyanophenyl)-2-fluorobenzoic acid) correlate with higher toxicity risks, whereas amino groups may improve biocompatibility .
Synthetic Flexibility: The 5-position of 2-fluorobenzoic acid is amenable to diverse functionalization (e.g., sulfonyl, aryl, amino), enabling tailored applications in drug design or materials science .
Biological Activity
5-(2,3-Difluorophenyl)-2-fluorobenzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
5-(2,3-Difluorophenyl)-2-fluorobenzoic acid is characterized by the presence of three fluorine atoms attached to the phenyl and benzoic acid moieties. This unique structure may influence its biological interactions and pharmacological properties.
Chemical Formula: C13H8F3O2
CAS Number: 1261883-02-6
The biological activity of 5-(2,3-Difluorophenyl)-2-fluorobenzoic acid is thought to be mediated through various mechanisms, including enzyme inhibition and modulation of cellular signaling pathways. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant antibacterial activity against various strains of Staphylococcus aureus, a common pathogen responsible for skin infections and other diseases. The antibacterial efficacy is often linked to the presence and positioning of fluorine atoms within the molecule.
Table 1: Antibacterial Efficacy Comparison
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| 5-(2,3-Difluorophenyl)-2-fluorobenzoic acid | To be determined | S. aureus |
| MA-1156 | 16 µM | S. aureus |
| DIF (Diflunisal) | Variable (42-88% hemolysis reduction) | S. aureus |
In a study evaluating fluoroaryl compounds, the presence of fluorine was found to enhance antibacterial properties significantly, suggesting that 5-(2,3-Difluorophenyl)-2-fluorobenzoic acid could exhibit similar effects .
Anti-biofilm Activity
Biofilm formation by S. aureus poses a significant challenge in treatment due to increased resistance to antibiotics. Compounds similar to 5-(2,3-Difluorophenyl)-2-fluorobenzoic acid have shown promise in inhibiting biofilm formation. The mechanism appears to involve interference with quorum sensing and biofilm maturation processes.
Table 2: Biofilm Inhibition Studies
| Compound | Biofilm Reduction (%) | Methodology |
|---|---|---|
| 5-(2,3-Difluorophenyl)-2-fluorobenzoic acid | To be determined | Electrochemical biosensors |
| MA-1156 | Significant reduction observed | SEM and electrochemical methods |
| DIF (Diflunisal) | Variable effectiveness | In vitro assays |
Case Studies
- Study on Fluoroaryl Compounds : A study assessing fluoroaryl derivatives indicated that structural modifications significantly impacted their antibacterial and anti-biofilm activities. The results suggested that the fluorinated compounds could serve as effective alternatives or adjuncts to traditional antibiotics in treating resistant bacterial strains .
- In Vivo Efficacy : Preliminary in vivo studies are warranted to evaluate the pharmacokinetics and therapeutic potential of 5-(2,3-Difluorophenyl)-2-fluorobenzoic acid in animal models infected with S. aureus. Such studies would provide insights into its efficacy and safety profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(2,3-Difluorophenyl)-2-fluorobenzoic acid, and how do reaction conditions influence fluorination efficiency?
- Methodological Answer : Nucleophilic fluorination using iodonium salts (e.g., 1-arylbenziodoxolones) is a key approach. Fluorination at the ortho position of benzoic acid derivatives requires precise control of temperature (80–100°C) and solvent polarity (e.g., DMF or DMSO). The use of potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) as fluorinating agents can yield 60–85% efficiency, depending on substituent electronic effects . Post-reaction purification via column chromatography or recrystallization is critical to isolate the target compound from byproducts like defluorinated intermediates.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of fluorinated benzoic acids?
- Methodological Answer :
- 19F NMR : Chemical shifts for ortho-fluorine atoms typically appear at δ −110 to −120 ppm, while meta-fluorine resonates at δ −115 to −125 ppm. Coupling constants (JFF) between adjacent fluorines (e.g., 2,3-difluorophenyl groups) range from 18–22 Hz .
- IR Spectroscopy : The carbonyl stretch (C=O) of the carboxylic acid group appears at ~1680–1700 cm⁻¹, while fluorine substitution reduces conjugation, shifting absorption bands slightly .
- Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular ions (e.g., [M-H]⁻ at m/z 254.03 for C₁₃H₇F₃O₂⁻) and fragmentation patterns (e.g., loss of CO₂ or F groups) .
Q. What factors influence the stability of 5-(2,3-Difluorophenyl)-2-fluorobenzoic acid in aqueous solutions?
- Methodological Answer : Stability depends on pH and substituent effects. At neutral pH (6–8), the carboxylic acid group deprotonates, enhancing solubility but increasing susceptibility to hydrolysis. Fluorine’s electron-withdrawing effect stabilizes the aromatic ring against oxidative degradation. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 30 days in buffered solutions (pH 7.4), monitored via HPLC .
Advanced Research Questions
Q. How do substituent positions (2,3-difluorophenyl vs. 3,5-difluorophenyl) affect the compound’s biological activity in enzyme inhibition assays?
- Methodological Answer : Comparative studies using salicylic acid derivatives reveal that 2,3-difluorophenyl substitution enhances binding to cyclooxygenase-2 (COX-2) due to steric and electronic complementarity. IC₅₀ values for COX-2 inhibition are ~2.5 µM for the 2,3-difluoro analog vs. >10 µM for the 3,5-difluoro variant. Docking simulations suggest fluorine atoms at the 2- and 3-positions form hydrophobic interactions with Leu-384 and Tyr-385 residues .
Q. What crystallographic data are available for derivatives of 5-(2,3-Difluorophenyl)-2-fluorobenzoic acid, and how do they inform supramolecular interactions?
- Methodological Answer : X-ray diffraction of analogous thiadiazole derivatives (e.g., 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine) reveals intermolecular hydrogen bonding between the carboxylic acid group and adjacent fluorine atoms (O···F distance: 2.8–3.1 Å). These interactions stabilize crystal packing in monoclinic systems (space group P2₁/c) .
Q. How can isotopic labeling (e.g., deuterated analogs) aid in pharmacokinetic studies of this compound?
- Methodological Answer : Deuterium substitution at non-labile positions (e.g., aromatic protons) reduces metabolic degradation. For example, 3,5-Difluorobenzoic-d₃ acid (CAS 1219798-70-5) shows a 30% longer plasma half-life in rodent models compared to the non-deuterated form. LC-MS/MS with MRM transitions (e.g., m/z 161→117) quantifies metabolite formation .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for fluorobenzoic acid derivatives: How to validate experimental data?
- Methodological Answer : Variations in melting points (e.g., 194–197°C for 2,3-dihydrobenzo[b]furan-5-carboxylic acid vs. 201–204°C in other studies) may arise from polymorphism or impurities. Differential scanning calorimetry (DSC) and powder XRD can identify crystalline phases. Re-crystallization from ethanol/water (1:1) yields a consistent mp of 196°C .
Research Design Considerations
Q. What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound?
- Methodological Answer : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α and IL-6 suppression via ELISA. Parallel COX-1/COX-2 inhibition assays (colorimetric kits) differentiate selectivity. EC₅₀ values correlate with fluorine’s electronegativity: 2,3-difluoro derivatives show 10-fold higher potency than mono-fluoro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
